molecular formula C11H17NO B14171360 2-ethoxy-3,5,7-trimethyl-3H-azepine CAS No. 4616-71-1

2-ethoxy-3,5,7-trimethyl-3H-azepine

Katalognummer: B14171360
CAS-Nummer: 4616-71-1
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: IGBQRYMCABNCMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-3,5,7-trimethyl-3H-azepine is a heterocyclic compound with the molecular formula C10H17NO It is characterized by an azepine ring, which is a seven-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3,5,7-trimethyl-3H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound precursors with suitable reagents to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-3,5,7-trimethyl-3H-azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-ethoxy-3,5,7-trimethyl-3H-azepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-ethoxy-3,5,7-trimethyl-3H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-ethoxy-3,5,7-trimethyl-3H-azepine shares similarities with other azepine derivatives, such as 2-methoxy-3,5,7-trimethyl-3H-azepine and 2-ethoxy-3,5,7-trimethyl-3H-azepane.
  • These compounds have similar structural features but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

4616-71-1

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

2-ethoxy-3,5,7-trimethyl-3H-azepine

InChI

InChI=1S/C11H17NO/c1-5-13-11-9(3)6-8(2)7-10(4)12-11/h6-7,9H,5H2,1-4H3

InChI-Schlüssel

IGBQRYMCABNCMM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=CC(=CC1C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.